4-(1-{3'-Chloro-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one
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Overview
Description
4-(1-{3’-Chloro-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one is a complex organic compound that features a unique structure combining a biphenyl moiety, an azetidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{3’-Chloro-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino halide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a dihaloalkane and an amine.
Final Coupling: The final step involves coupling the biphenyl moiety with the azetidine and piperazine rings through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
4-(1-{3’-Chloro-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one can undergo various types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(1-{3’-Chloro-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(1-{3’-Chloro-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-phenyl-1H-1,2,4-triazol-1-yl)benzamide: Similar in structure but contains a triazole ring instead of an azetidine ring.
4-(3-Chloro-4-phenyl-1H-1,2,4-triazol-1-yl)benzimidazole: Contains a benzimidazole ring instead of a piperazine ring.
Uniqueness
4-(1-{3’-Chloro-[1,1’-biphenyl]-4-carbonyl}azetidin-3-yl)piperazin-2-one is unique due to its combination of a biphenyl moiety, an azetidine ring, and a piperazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[1-[4-(3-chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-3-1-2-16(10-17)14-4-6-15(7-5-14)20(26)24-11-18(12-24)23-9-8-22-19(25)13-23/h1-7,10,18H,8-9,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZCQRSPZQCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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